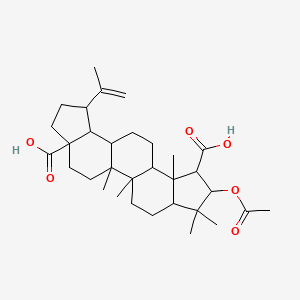![molecular formula C6H9BrClN3 B12105407 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic compound with a molecular formula of C7H9BrN2·HCl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride typically involves the bromination of tetrahydroimidazo[1,2-a]pyrimidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrimidine derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of tetrahydroimidazo[1,2-a]pyrimidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoimidazo[1,2-a]pyrimidine derivatives, while oxidation reactions can produce imidazo[1,2-a]pyrimidine N-oxides.
Aplicaciones Científicas De Investigación
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Uniqueness
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H9BrClN3 |
|---|---|
Peso molecular |
238.51 g/mol |
Nombre IUPAC |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride |
InChI |
InChI=1S/C6H8BrN3.ClH/c7-5-4-9-6-8-2-1-3-10(5)6;/h4H,1-3H2,(H,8,9);1H |
Clave InChI |
DDJXRHWQNADITH-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC=C(N2C1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)
![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)

![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)
![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)




![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)


